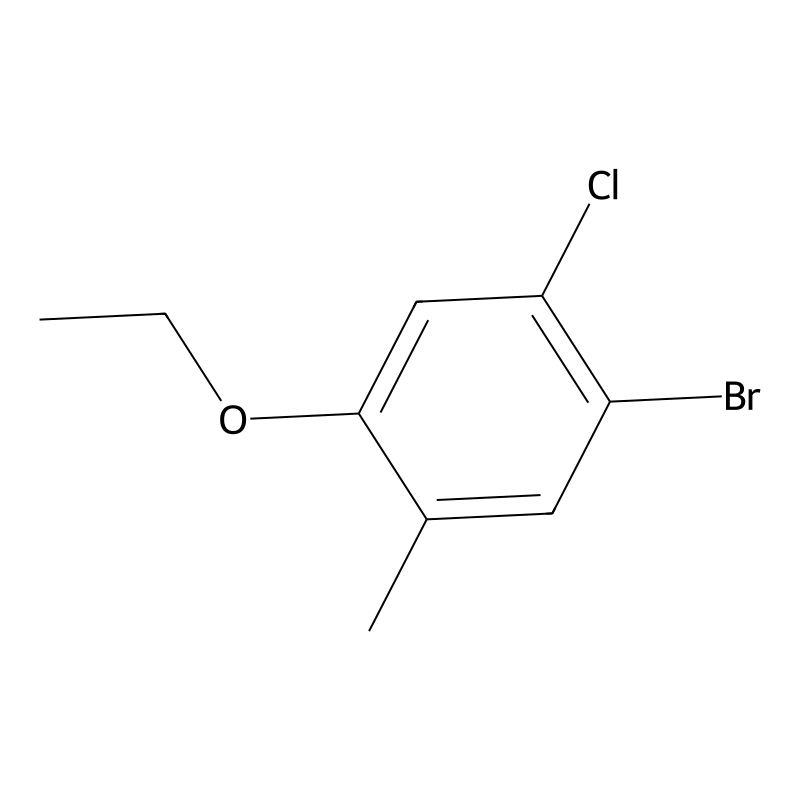

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene is an aromatic compound characterized by a benzene ring substituted with bromine and chlorine atoms at the 1 and 2 positions, respectively. Additionally, it features an ethoxy group at the 4 position and a methyl group at the 5 position. The presence of these substituents significantly influences the compound's electronic properties and reactivity. The bromine and chlorine atoms are electron-withdrawing halogens that deactivate the benzene ring towards electrophilic aromatic substitution reactions, while the ethoxy group acts as an electron-donating substituent, potentially enhancing the reactivity of the aromatic system.

Synthetic Intermediate

The presence of a bromo and chloro group on the aromatic ring suggests potential use as a building block for more complex molecules. These halogen atoms can be readily displaced in various reactions to introduce new functionalities ().

Material Science Studies

Aromatic compounds with halogen substituents can be of interest in material science due to their potential for participation in pi-pi stacking interactions, which can influence properties like conductivity and self-assembly ().

While specific biological activity data for 1-bromo-2-chloro-4-ethoxy-5-methylbenzene is limited, compounds with similar structures often exhibit interesting pharmacological properties. Halogenated aromatic compounds are known for their biological activities, including antimicrobial and anticancer properties. The presence of halogens can enhance lipophilicity and bioavailability, potentially leading to increased biological activity.

Several methods exist for synthesizing 1-bromo-2-chloro-4-ethoxy-5-methylbenzene:

- Halogenation: Starting from a suitable precursor like ortho-aminotoluene, bromination can be performed using N-bromo-succinimide followed by chlorination with hydrochloric acid and sodium nitrite to form diazonium salts, which can then undergo further reactions to yield the desired compound .

- Friedel-Crafts Alkylation: This method involves reacting a substituted benzene with an alkyl halide in the presence of a Lewis acid catalyst, allowing for the introduction of alkyl groups such as ethoxy and methyl onto the aromatic ring .

- Refluxing Techniques: In some synthetic pathways, refluxing halogenated benzoic acids with thionyl chloride under specific conditions can lead to desired products through acylation processes .

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene serves as a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its halogenated structure allows it to be used in:

- Synthesis of Pharmaceuticals: It can be a precursor for various biologically active compounds.

- Material Science: Due to its potential for pi-pi stacking interactions, it may find applications in developing conductive materials or self-assembling systems.

Interaction studies involving 1-bromo-2-chloro-4-ethoxy-5-methylbenzene typically focus on its reactivity with nucleophiles or electrophiles. Investigating its behavior in different solvents and under varying conditions can provide insights into its potential applications in drug design or material science.

Several compounds share structural similarities with 1-bromo-2-chloro-4-ethoxy-5-methylbenzene. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2-chlorotoluene | Bromine and chlorine on a toluene ring | High reactivity due to less steric hindrance |

| 5-Bromo-2-chlorobenzophenone | Similar halogenation pattern but with a ketone functional group | Used in photochemical applications |

| 3-Bromo-4-methylphenol | Hydroxyl group addition makes it more polar | Exhibits significant biological activity |

| Ethyl 2-bromobenzoate | Ester functional group adds different reactivity | Useful in esterification reactions |

These compounds exhibit various unique features that differentiate them from 1-bromo-2-chloro-4-ethoxy-5-methylbenzene, such as differing reactivity patterns due to varying substituents or functional groups.